2-Ethoxy-1,2-oxaphospholane 2-oxide

Organophosphorus synthesis Chemoselective reduction Phosphite synthesis

2-Ethoxy-1,2-oxaphospholane 2-oxide, also known as ethyl ethylene phosphate (CAS 823-31-4 for the 1,3,2-dioxaphospholane isomer) and possessing the IUPAC name 2-ethoxy-1,2λ⁵-oxaphospholane 2-oxide , is a five-membered cyclic organophosphorus compound. Its core structural motif comprises a strained oxaphospholane ring, endowing it with high reactivity that differentiates it from acyclic and six-membered phosphate analogs.

Molecular Formula C5H11O3P
Molecular Weight 150.11 g/mol
Cat. No. B13465010
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Ethoxy-1,2-oxaphospholane 2-oxide
Molecular FormulaC5H11O3P
Molecular Weight150.11 g/mol
Structural Identifiers
SMILESCCOP1(=O)CCCO1
InChIInChI=1S/C5H11O3P/c1-2-7-9(6)5-3-4-8-9/h2-5H2,1H3
InChIKeyKBESTWHNVGVDHD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Ethoxy-1,2-oxaphospholane 2-oxide (CAS 1193-39-1): Core Properties and Procurement Baseline


2-Ethoxy-1,2-oxaphospholane 2-oxide, also known as ethyl ethylene phosphate (CAS 823-31-4 for the 1,3,2-dioxaphospholane isomer) and possessing the IUPAC name 2-ethoxy-1,2λ⁵-oxaphospholane 2-oxide [1], is a five-membered cyclic organophosphorus compound. Its core structural motif comprises a strained oxaphospholane ring, endowing it with high reactivity that differentiates it from acyclic and six-membered phosphate analogs. With a molecular weight of 150.11 g/mol [1] (or 152.09 g/mol for the dioxaphospholane isomer ), this compound serves as both a reactive synthetic intermediate for P–C bond formation and a functional additive in advanced battery electrolytes. This guide provides quantifiable evidence for evaluating its selection over close structural analogs in specific research and industrial contexts.

Why Substituting 2-Ethoxy-1,2-oxaphospholane 2-oxide with Generic Cyclic Phosphates Introduces Unacceptable Performance Variability


Cyclic phosphate esters, while sharing a common ring motif, exhibit dramatic differences in reactivity, selectivity, and functional performance based on subtle structural modifications. The five-membered oxaphospholane ring imparts a unique combination of ring strain and stereoelectronic effects that directly govern nucleophilic ring-opening pathways and polymerization behavior [1]. Substituting 2-ethoxy-1,2-oxaphospholane 2-oxide with an acyclic phosphate, a six-membered analog, or a phenyl-substituted variant will fundamentally alter reaction yields [2], chemoselectivity [1], or the flame-retardant efficacy of resulting electrolyte formulations [3]. The quantitative evidence presented below establishes the specific, measurable performance boundaries that define where this compound is the necessary selection and where substitution will lead to experimental failure or suboptimal product performance.

Quantitative Differentiation of 2-Ethoxy-1,2-oxaphospholane 2-oxide Against Structural Analogs


Exclusive Reductive Ring-Opening Chemoselectivity: Five-Membered Ring Specificity

Treatment of 2-ethoxy-1,2-oxaphospholane 2-oxide with sodium borohydride yields ethyl 2-hydroxyethyl phosphite in a clean, exclusive reaction [1]. This reaction is strictly specific to the five-membered cyclic system; under identical conditions, acyclic phosphate triesters (e.g., triethyl phosphate) are completely unreactive, and the analogous six-membered ring system (2-ethoxy-1,3,2-dioxaphosphorinane 2-oxide) reacts only partially, producing a mixture of unidentified phosphate esters and trace phosphonates [1].

Organophosphorus synthesis Chemoselective reduction Phosphite synthesis

Grignard Ring-Opening Yield Comparison: 2-Ethoxy vs. 2-Phenyl Oxaphospholane

When reacted with phenylmagnesium bromide, 2-ethoxy-1,2-oxaphospholane 2-oxide (phosphonate) produces the corresponding phosphine oxide in 85% isolated yield [1]. Under the same reaction conditions (0.5 mmol substrate, 1.5 mmol PhMgBr), the direct structural analog 2-phenyl-1,2-oxaphospholane 2-oxide (phosphinate) gives a significantly higher 97% isolated yield [1].

P-chirogenic synthesis Organophosphorus chemistry Grignard addition

Comparative Grignard Reactivity: Yield Trends Across Multiple Nucleophiles

A broader comparison of isolated yields across various Grignard reagents reveals a consistent trend: 2-ethoxy-1,2-oxaphospholane 2-oxide produces lower yields (58–85%) compared to its 2-phenyl analog (83–97%) [1]. For example, with allylmagnesium bromide, the 2-ethoxy compound gives a 58% yield, while the 2-phenyl compound gives an 87% yield—a 29 percentage point difference [1].

Organophosphorus synthesis Structure-activity relationship Grignard coupling

Enhanced Electrolyte Flame Retardancy: Self-Extinguishing Time Reduction

Incorporation of 10% ethyl ethylene phosphate (EEP) into a baseline lithium-ion battery electrolyte reduces the self-extinguishing time (SET) to less than half that of the unmodified electrolyte [1]. Quantitatively, the SET decreases from 140 s g⁻¹ for the baseline electrolyte to 65 s g⁻¹ for the EEP-containing formulation [2], establishing EEP as a highly efficient flame retardant additive.

Lithium-ion battery safety Electrolyte additives Flame retardancy

Rate Acceleration Due to Ring Strain: Cyclic vs. Acyclic Phosphate Hydrolysis

Five-membered cyclic phosphate esters, including ethylene phosphate (a close analog of ethyl ethylene phosphate), undergo hydrolysis 10⁶–10⁸ times faster than acyclic compounds such as dimethyl phosphate [1]. This rate enhancement is attributed to ground-state destabilization arising from ring strain in the cyclic reactant, which is released upon ring opening [1].

Phosphate ester reactivity Mechanistic enzymology Hydrolysis kinetics

Mechanistic Uniqueness: Exclusion of Hexacoordinate Phosphorus Intermediate

¹⁸O isotopic labeling studies on ethyl ethylene phosphate (a five-membered cyclic phosphate) demonstrate 100% P–O cleavage with no oxygen exchange from solvent during alkaline hydrolysis (pH 2–15) [1]. Crucially, no evidence was found under any conditions for the formation of a hexacoordinate phosphorus intermediate [1], a species commonly proposed in the hydrolysis of acyclic phosphates.

Phosphate ester hydrolysis Reaction mechanism Isotopic labeling

Validated Application Scenarios for 2-Ethoxy-1,2-oxaphospholane 2-oxide Based on Quantitative Evidence


Synthesis of Ethyl 2-Hydroxyethyl Phosphite via Exclusive Reductive Ring-Opening

Researchers requiring a direct route to ethyl 2-hydroxyethyl phosphite should select 2-ethoxy-1,2-oxaphospholane 2-oxide as the exclusive precursor. As demonstrated in Section 3, treatment with sodium borohydride yields this phosphite cleanly and exclusively, whereas acyclic phosphates are unreactive and six-membered analogs produce complex mixtures [1]. This specificity is critical for applications in organophosphorus synthesis where product purity and defined structure are paramount.

Synthesis of P-Chirogenic Phosphine Oxides with Tunable Reactivity Profiles

For the synthesis of P-chirogenic phosphine oxides via Grignard ring-opening, 2-ethoxy-1,2-oxaphospholane 2-oxide offers a distinct reactivity profile compared to its 2-phenyl analog. While yields are consistently lower (e.g., 58–85% vs. 83–97% [1]), this substrate may be preferred when a more controlled or tunable reaction is desired, or when the specific ethoxy-substituted product architecture is required. Researchers should weigh the 12–29 percentage point yield differentials documented in Section 3 against their specific synthetic objectives.

Formulation of High-Safety Lithium-Ion Battery Electrolytes with Flame-Retardant Additives

Electrolyte manufacturers developing safer lithium-ion batteries should incorporate ethyl ethylene phosphate (EEP) as a flame-retardant additive. Quantitative flammability testing demonstrates that a 10% EEP loading reduces the self-extinguishing time by 54% (from 140 to 65 s g⁻¹) [1][2]. This performance improvement, combined with overcharge protection capabilities [1], establishes EEP as a compelling choice for advanced electrolyte formulations where safety is a critical performance metric.

Mechanistic Studies of Phosphate Ester Hydrolysis and Reactivity

Investigators studying the fundamental mechanisms of phosphate ester hydrolysis should utilize ethyl ethylene phosphate as a model five-membered cyclic substrate. Its hydrolysis proceeds via 100% P–O cleavage with no solvent oxygen exchange and definitively excludes a hexacoordinate intermediate [1]. This distinct mechanistic pathway, combined with the documented 10⁶–10⁸-fold rate acceleration over acyclic analogs [2], makes this compound an essential tool for elucidating structure-reactivity relationships in phosphorus chemistry.

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